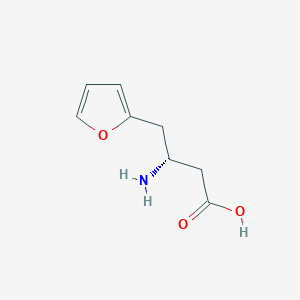

(R)-3-Amino-4-(2-furyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

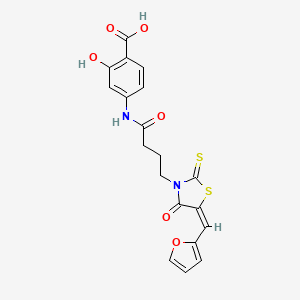

“®-3-Amino-4-(2-furyl)-butyric acid” is a compound that contains an amino group (-NH2), a furan ring (a 5-membered aromatic ring with four carbon atoms and one oxygen), and a carboxylic acid group (-COOH). The “R” denotes that it is the right-handed (rectus) enantiomer of this molecule .

Synthesis Analysis

While specific synthesis methods for “®-3-Amino-4-(2-furyl)-butyric acid” are not available, furan compounds can be synthesized from carbohydrate-derived furfurals . The process involves various organocatalysts and can yield a variety of furan derivatives .Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(2-furyl)-butyric acid” would consist of a furan ring attached to a four-carbon chain that includes an amino group and ends with a carboxylic acid group .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can be esterified using methanesulfonic acid (MeSO3H) on silica (SiO2) as a heterogeneous acid catalyst . They can also be reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .Applications De Recherche Scientifique

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: This compound is used in the Piancatelli rearrangement, a reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenones, which are key intermediates in synthesizing pharmacologically active compounds and natural product precursors. Methods of Application:

- Procedure: The 2-furylcarbinol undergoes protonation-dehydration, followed by nucleophilic attack of water, leading to ring opening and rearrangement. Results Summary: The reaction provides a high level of stereochemical control, yielding the trans isomer with a specific 1H-NMR coupling constant .

Biomass Conversion

Scientific Field

Green Chemistry Application Summary: The compound serves as a precursor in the synthesis of biofuels and renewable chemicals from biomass-derived furfurals, contributing to sustainable chemical production. Methods of Application:

- Reaction: Aldol condensation with biogenic ketones like acetone. Results Summary: The process leads to the formation of furan derivatives like 4-(2-furyl)-3-buten-2-one, a precursor for liquid hydrocarbon fuels .

Antimicrobial Agents

Scientific Field

Medicinal Chemistry Application Summary: Derivatives of ®-3-amino-4-(furan-2-yl)butanoic acid exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. Methods of Application:

- Testing: Antimicrobial assays against yeast-like fungi and bacteria. Results Summary: The compounds demonstrate good antimicrobial activity at a concentration of 64 µg/mL against Candida albicans, Escherichia coli, and Staphylococcus aureus .

Chemical Sensors

Scientific Field

Analytical Chemistry Application Summary: Furan derivatives are used in the development of chemical sensors due to their unique electronic and vibrational properties. Methods of Application:

- Characterization: Spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and 1H NMR. Results Summary: Detailed analysis provides insights into the molecular structure and reactivity, essential for designing sensitive and selective sensors .

Catalysis in Biomass Conversion

Scientific Field

Industrial Chemistry Application Summary: This compound is utilized as a catalyst in the conversion of biomass-derived furfurals into valuable chemicals, playing a significant role in the sustainable chemical industry. Methods of Application:

- Characterization: Techniques like FTIR, NMR, and elemental analysis. Results Summary: The catalytic processes yield good to excellent isolated yields of the acrylic acids, which are potential sustainable chemical building units .

Synthesis of Biofuels

Scientific Field

Renewable Energy Application Summary: The compound’s derivatives are used in synthesizing biofuels, contributing to the development of renewable energy sources. Methods of Application:

- Product: Formation of 4-(2-furyl)-3-buten-2-one, a precursor for liquid hydrocarbon fuels. Results Summary: The synthesis pathway is optimized for higher yields, making it a viable option for producing biofuels .

Chemical Catalysis

Scientific Field

Organic Chemistry Application Summary: This compound is used as a catalyst in the synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals, which are sustainable chemical building units. Methods of Application:

- Characterization: Techniques like FTIR, NMR, and elemental analysis. Results Summary: The catalytic processes yield good to excellent isolated yields of the acrylic acids .

Renewable Chemical Building Blocks

Scientific Field

Green Chemistry Application Summary: The compound’s derivatives are used in the efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition. Methods of Application:

- Product Diversification: Access to oxanorbornene derivatives with high chemo-, regio-, and stereoselectivity. Results Summary: The methodology is robust and scalable, producing adducts in high yield and selectivity .

Biomass Valorization

Scientific Field

Industrial Chemistry Application Summary: The compound is involved in the valorization of biomass-derived furfurals, transforming them into biofuels and renewable chemicals. Methods of Application:

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-amino-4-(furan-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2-furyl)-butyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)

![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)